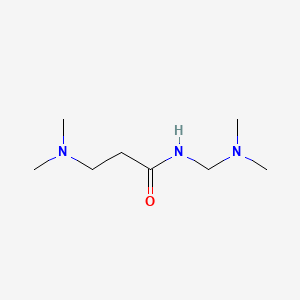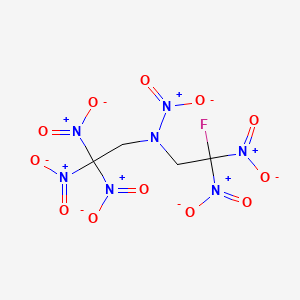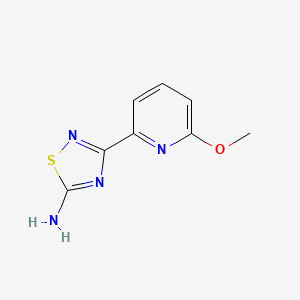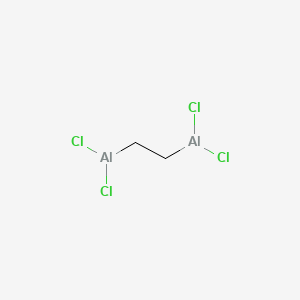
3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide is a chemical compound that belongs to the class of amides It is characterized by the presence of two dimethylamino groups attached to a propionamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide typically involves the reaction of dimethylamine with a suitable propionamide precursor. One common method is the reaction of 3-(dimethylamino)propionyl chloride with dimethylamine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines.
Applications De Recherche Scientifique
3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of agrochemicals, surfactants, and water treatment chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Dimethylamino)propylamine: A related compound with similar structural features but different functional groups.
3-Dimethylaminopropane-1-ol: Another similar compound used as a building block in pharmaceuticals.
Uniqueness
3-(Dimethylamino)-N-((dimethylamino)methyl)propionamide is unique due to its dual dimethylamino groups, which provide distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Propriétés
| 52657-30-4 | |
Formule moléculaire |
C8H19N3O |
Poids moléculaire |
173.26 g/mol |
Nom IUPAC |
3-(dimethylamino)-N-[(dimethylamino)methyl]propanamide |
InChI |
InChI=1S/C8H19N3O/c1-10(2)6-5-8(12)9-7-11(3)4/h5-7H2,1-4H3,(H,9,12) |
Clé InChI |
OCKMRLVOECMKCY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)NCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














